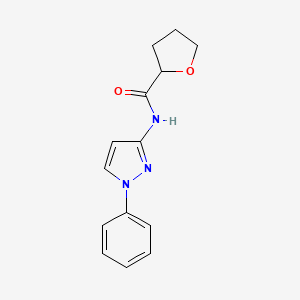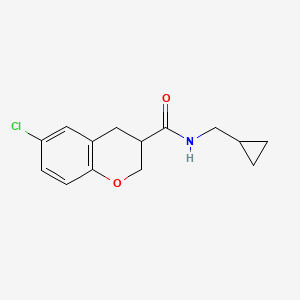![molecular formula C15H18FNO2 B7494114 [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies. In
Applications De Recherche Scientifique
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone has many potential applications in scientific research. One of the most promising areas of application is in the field of medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs and therapies. The unique molecular structure of this compound makes it an attractive target for drug design, and many studies have been conducted to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. Specifically, this compound is thought to interact with receptors for the neurotransmitter dopamine, which plays a critical role in the regulation of mood, motivation, and reward. By modulating dopamine signaling, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone may have potential as a treatment for a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone has a range of biochemical and physiological effects. These include changes in dopamine signaling, alterations in gene expression, and changes in behavior and cognition. In animal studies, this compound has been shown to have both stimulant and sedative effects, depending on the dose and route of administration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone is its potential as a lead compound for drug development. The unique molecular structure of this compound makes it an attractive target for drug design, and many studies have been conducted to explore its potential as a therapeutic agent. However, there are also some limitations to using this compound in lab experiments. For example, the complex synthesis method and high cost of production may make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are many potential future directions for research involving [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone. Some possible areas of focus include:
1. Further exploration of the mechanism of action of this compound, including its interactions with specific dopamine receptor subtypes.
2. Development of new drugs and therapies based on the structure of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone, with a focus on neurological and psychiatric disorders.
3. Investigation of the potential side effects and toxicity of this compound, particularly with long-term use.
4. Exploration of the potential for this compound to be used as a tool for studying the dopamine system in the brain, including its role in addiction and reward.
5. Development of new synthesis methods for [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone that are more efficient and cost-effective.
Conclusion:
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone is a promising compound with many potential applications in scientific research. Its unique molecular structure and potential as a lead compound for drug development make it an attractive target for further study. While there are still many questions to be answered about the mechanism of action and potential side effects of this compound, it has the potential to be a valuable tool for studying the dopamine system in the brain and developing new treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone involves a multi-step process that requires specialized skills and equipment. The first step involves the preparation of 4-fluorophenylmorpholine, which is then reacted with 2-methylcyclopropanone to produce the final product. The synthesis of this compound is challenging due to the complex molecular structure, and requires careful optimization of reaction conditions to ensure high yield and purity.
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-10-8-13(10)15(18)17-6-7-19-14(9-17)11-2-4-12(16)5-3-11/h2-5,10,13-14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEAMTGTSZIDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)


![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
